N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O7S and its molecular weight is 437.47. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N1-(furan-2-ylmethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide and its derivatives have been explored in the context of enhancing catalytic activities in chemical synthesis. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown effectiveness in promoting copper-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology facilitates the coupling of a wide range of (hetero)aryl bromides with various amines at relatively low temperatures, presenting a cost-effective and efficient approach for generating pharmaceutically relevant building blocks (Bhunia, S. V. Kumar, & D. Ma, 2017).
Antimicrobial and Antiprotozoal Activities
Derivatives of this compound have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antiprotozoal effects. For instance, compounds derived from 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in in vivo models, suggesting their potential application in the development of new therapeutic agents (J. Kumar et al., 2017).
Synthesis of Sulfonamide Derivatives
The compound has also been implicated in the synthesis of novel sulfonamide derivatives. For example, the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides from the 3-arylsulfonyl heterocycle via chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride have been described. These methodologies provide a pathway for generating precursors to amine derivatives of thiophenesulfonamides, showcasing the compound's utility in complex synthetic chemical processes (G. Hartman & W. Halczenko, 1990).
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-11-29-17(22)13-21-19(24)18(23)20-12-15-4-2-10-28-15/h2,4-8,10,17H,3,9,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHRERSPFSIOMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.